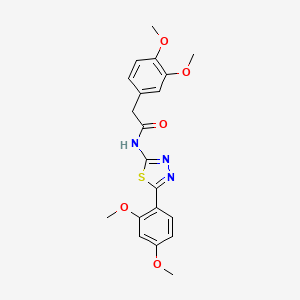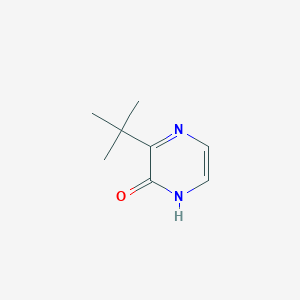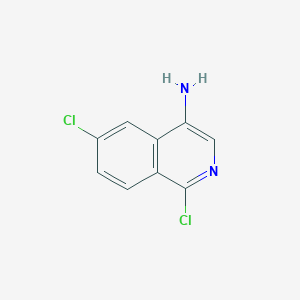![molecular formula C13H11ClN2O3 B2638539 1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone CAS No. 796084-57-6](/img/structure/B2638539.png)
1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with furan rings are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties . They are often involved in the synthesis of complex molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds with furan rings often involves condensation reactions . For example, a study describes the synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from the condensation reaction between furfural derived from sugarcane bagasse and thiourea .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FTIR, 1H-NMR, and 13C-NMR . X-ray crystallography can also be used to determine the three-dimensional structure of a molecule .Chemical Reactions Analysis
The chemical reactions involving furan compounds can be quite diverse. For instance, furfural can undergo selective hydrogenation to form 2,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods and confirmed by experimental data . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, and more .Scientific Research Applications
- Researchers have explored the use of this compound in a hydrolase-based fluorescence amplification method. In this approach, fluorescent substrates stain cells through non-covalent hydrophobic interactions. The chloroacetyl modification enhances substrate retention within cells, improving the sensitivity and specificity of antigen-specific cell labeling .
- The Li group introduced the azido group at both active positions of chitosan (CS) by reacting chloroacetyl chloride with sodium azide. Subsequently, they reacted the modified CS with prop-2-yn-1-yl nicotinate in the presence of copper sulfate. The resulting compound, (1,2,3-triazol-4-yl)methyl nicotinate CS, exhibited antifungal properties .
- The chloroacetyl group can serve as a versatile handle for bioconjugation. Researchers have explored its use in linking small molecules, peptides, or proteins to other entities (e.g., nanoparticles, liposomes) for targeted drug delivery .
- PDT involves the activation of photosensitizers by light to generate reactive oxygen species, leading to localized cell damage. Chloroacetyl-modified pyrazoles could serve as potential photosensitizers for PDT applications .
- The chloroacetyl group can coordinate with metal ions, leading to the formation of stable complexes. These complexes may find applications in catalysis, sensing, or materials science .
- Pyrazole derivatives, including chloroacetyl-substituted ones, have been investigated for their pesticidal properties. Their potential as insecticides, fungicides, or herbicides warrants further exploration .
Fluorescence Amplification for Antigen-Specific Cell Labeling
Antifungal Chitosan Derivatives
Bioconjugation and Drug Delivery
Photodynamic Therapy (PDT)
Metal Coordination Complexes
Agrochemicals and Pest Control
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWTSGLXDLNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)




![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)